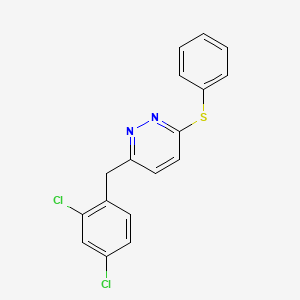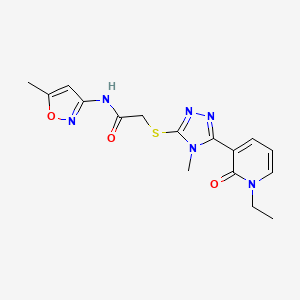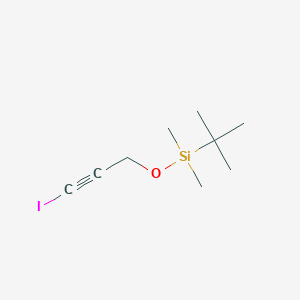![molecular formula C19H14F3N3O5S2 B2356980 2-((difluoromethyl)sulfonyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 893937-22-9](/img/structure/B2356980.png)
2-((difluoromethyl)sulfonyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((difluoromethyl)sulfonyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a chemical with the molecular formula C21H19F2N3O3S2 . It has a molecular weight of 463.5 g/mol .
Molecular Structure Analysis
The compound’s structure includes a difluoromethylsulfonyl group, a 4-fluorophenyl group, and a 4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl group . The exact 3D conformer and other structural details can be found in databases like PubChem .Physical And Chemical Properties Analysis
The compound has a molecular weight of 463.5 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 463.08359015 g/mol . It has a topological polar surface area of 115 Ų and a heavy atom count of 31 .Aplicaciones Científicas De Investigación
Pharmaceutical Research and Drug Development
This compound exhibits a range of biological activities, which makes it a valuable candidate for pharmaceutical research. Its structure suggests potential efficacy in the modulation of protein kinases, which are pivotal in cell signaling and can be targeted for treating various diseases .
Material Science
Due to its sulfonyl and fluorophenyl groups, this compound could be used in the development of advanced materials. These materials might have applications in creating high-performance polymers with enhanced durability and chemical resistance .
Agricultural Chemistry
Compounds with sulfonyl groups have been used as herbicides and pesticides. The subject compound could be synthesized and tested for its efficacy in protecting crops from pests and diseases, potentially leading to more sustainable agricultural practices .
Biological Studies
The difluoromethyl group in the compound’s structure suggests it could be used as a biochemical probe or marker. It could help in tracing biological pathways or studying the bioavailability and metabolism of drugs within organisms .
Cancer Research
The compound’s ability to interact with thieno[3,4-c]pyrazole moiety may make it a candidate for anti-cancer studies. It could be used to investigate its potential as a chemotherapeutic agent, particularly in targeting specific cancer cell lines .
Chemical Synthesis of Novel Compounds
As a versatile chemical building block, this compound could be used to synthesize a wide array of novel compounds. Researchers could explore its reactivity and incorporate it into new molecules with potentially beneficial properties .
Analytical Chemistry
In analytical chemistry, this compound could serve as a standard or reagent in the development of new assays. Its unique structure could be beneficial in chromatography or mass spectrometry for detecting specific analytes .
Environmental Chemistry
The compound’s stability and reactivity profile suggest it could be useful in environmental chemistry, possibly in the degradation of pollutants or in the synthesis of environmentally friendly chemicals .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O5S2/c20-11-5-7-12(8-6-11)25-17(14-9-31(27,28)10-15(14)24-25)23-18(26)13-3-1-2-4-16(13)32(29,30)19(21)22/h1-8,19H,9-10H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDWWGMHHLMCIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((difluoromethyl)sulfonyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2356899.png)
![4-{6-Methyl-2-[4-(2-phenoxypropanoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2356900.png)

![ethyl 3-{[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B2356908.png)

![N-[[2-(3,5-Dimethylphenyl)triazol-4-yl]methyl]-1-(1,4-dioxan-2-yl)methanamine;hydrochloride](/img/structure/B2356910.png)

![1-[(2-chlorophenyl)methyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2356913.png)
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2356914.png)

![4-(4-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2356918.png)
![N-(3-methoxypropyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2356919.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2356920.png)